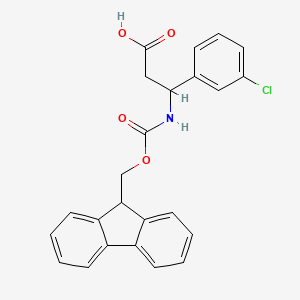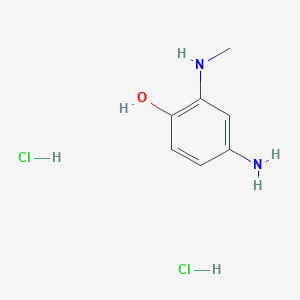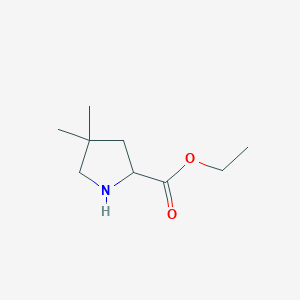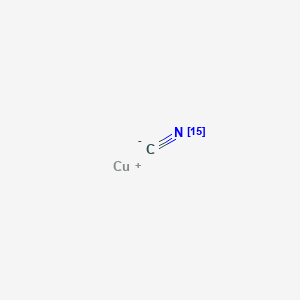
(15N)Azanylidynemethane;copper(1+)
Overview
Description
(15N)Azanylidynemethane;copper(1+),: also known as Copper(I) cyanide-15N, is a compound with the molecular formula Cu(15NC). It is a copper(I) salt of cyanide where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Mechanism of Action
Mode of Action
The mode of action of (15N)Azanylidynemethane;copper(1+) involves the activation of azine heterocycles with an electron-deficient arene. This allows for the facile substitution of the nitrogen atom with a specifically designed 15N-labeled reagent that undergoes a canonical ANRORC-type mechanism .
Pharmacokinetics
The compound’s density is reported to be 2920 g/mL at 25ºC . Its molecular weight is 90.55680 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (15N)Azanylidynemethane;copper(1+) typically involves the reaction of copper(I) salts with isotopically labeled cyanide. One common method is the reaction of copper(I) chloride with sodium cyanide-15N in an aqueous solution. The reaction is carried out under inert atmosphere conditions to prevent oxidation of copper(I) to copper(II).
Industrial Production Methods: On an industrial scale, the production of (15N)Azanylidynemethane;copper(1+) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactions in controlled environments, followed by purification steps such as recrystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (15N)Azanylidynemethane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) cyanide.
Reduction: It can be reduced to elemental copper and nitrogen gas.
Substitution: The cyanide ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) cyanide and nitrogen gas.
Reduction: Elemental copper and nitrogen gas.
Substitution: Copper complexes with different ligands.
Scientific Research Applications
Chemistry: (15N)Azanylidynemethane;copper(1+) is used as a precursor in the synthesis of various copper complexes. Its isotopic labeling makes it valuable in studying reaction mechanisms and pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to study the interactions of copper ions with biomolecules. The isotopic labeling helps in tracing the movement and binding of copper in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of copper-based drugs. Its unique properties allow for detailed studies of copper’s role in biological processes and its therapeutic potential.
Industry: In industrial applications, (15N)Azanylidynemethane;copper(1+) is used in electroplating and as a catalyst in various chemical reactions. Its isotopic labeling provides insights into catalytic processes and helps in optimizing reaction conditions.
Comparison with Similar Compounds
Copper(I) cyanide: Similar in structure but without isotopic labeling.
Copper(II) cyanide: Contains copper in the +2 oxidation state.
Copper(I) thiocyanate: Similar coordination chemistry but with a different ligand.
Uniqueness: (15N)Azanylidynemethane;copper(1+) is unique due to its isotopic labeling with nitrogen-15. This labeling provides valuable information in spectroscopic studies and helps in tracing reaction pathways and mechanisms, making it a powerful tool in scientific research.
Properties
IUPAC Name |
(15N)azanylidynemethane;copper(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-CGOMOMTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[15N].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583688 | |
| Record name | Copper(1+) (~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204571-13-1 | |
| Record name | Copper(1+) (~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) cyanide-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


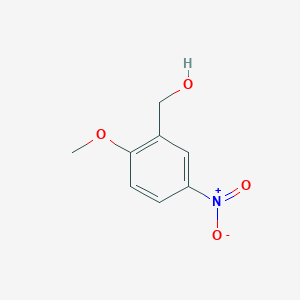

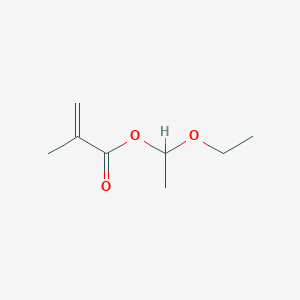
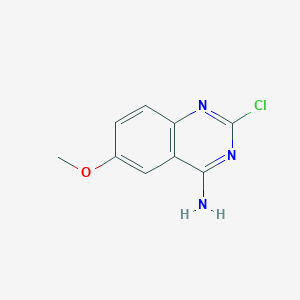
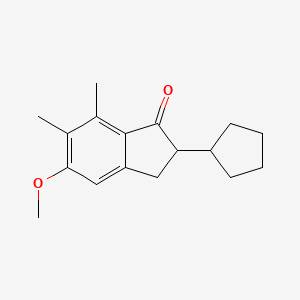



![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)
